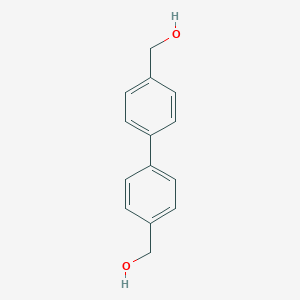








|
REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].C[O:8][C:9]([C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:22]=[CH:21][C:20]([C:23](OC)=[O:24])=[CH:19][CH:18]=2)=[CH:13][CH:12]=1)=O>O1CCCC1>[OH:8][CH2:9][C:11]1[CH:12]=[CH:13][C:14]([C:17]2[CH:22]=[CH:21][C:20]([CH2:23][OH:24])=[CH:19][CH:18]=2)=[CH:15][CH:16]=1 |f:0.1.2.3.4.5|
|


|
Name
|
|
|
Quantity
|
7.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heating bath
|
|
Type
|
ADDITION
|
|
Details
|
is added dropwise, over a period of 1 hour, to the mixture
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is cooled to ambient temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the excess LiAlH4 is destroyed by the careful addition of 15 ml of a THF/H2O (80:20) mixture
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered on Septum G2
|
|
Type
|
WASH
|
|
Details
|
washing the precipitate with anydrous ethanol (3×100 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrate and washings are evaporated to dryness under vacuum with the heating bath at 40° C
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is then redissolved with 100 ml of hot acetone (50° C.)
|
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried on anhydrous Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1=CC=C(C=C1)C1=CC=C(C=C1)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.74 g | |
| YIELD: PERCENTYIELD | 96.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |